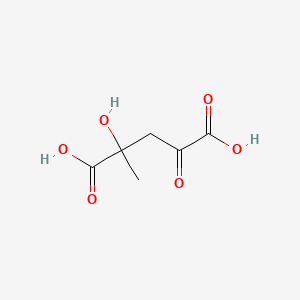
4-Hydroxy-4-methyl-2-oxoglutaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-4-methyl-2-oxoglutaric acid is an oxo dicarboxylic acid. It derives from a glutaric acid. It is a conjugate acid of a 4-hydroxy-4-methyl-2-oxoglutarate(2-).
Applications De Recherche Scientifique
Enzymatic Reactions
One of the primary applications of 4-hydroxy-4-methyl-2-oxoglutaric acid is its role as a substrate for specific enzymes, notably 4-hydroxy-4-methyl-2-oxoglutarate aldolase . This enzyme catalyzes the conversion of this compound into pyruvate, playing a crucial role in the degradation of aromatic compounds such as benzoate .
Table 1: Enzymatic Characteristics
| Enzyme | Reaction | Substrate | Products |
|---|---|---|---|
| 4-Hydroxy-4-methyl-2-oxoglutarate aldolase | 4-hydroxy-4-methyl-2-oxoglutarate → 2 pyruvate | This compound | Pyruvate |
Metabolic Pathways
The compound is implicated in several metabolic pathways, particularly in bacterial degradation processes. It has been identified as a precursor to various metabolites involved in the breakdown of lignin and other complex organic compounds. Recent studies have highlighted its role in the production of 2-methyl-4-oxopent-2-enedioic acid , which serves as a catabolic intermediate .
Case Study: Lignin Degradation
A notable case study involves the utilization of this compound in bacterial systems for lignin degradation. Research indicates that this compound can be enzymatically converted to zymonic acid, which subsequently leads to further breakdown products through non-hydrolytic pathways .
Table 2: Metabolic Pathway Overview
| Pathway | Key Intermediate | Final Products |
|---|---|---|
| Lignin Degradation | This compound | Methylsuccinic acid |
| Aromatic Compound Degradation | Zymonic acid | Various short-chain fatty acids |
Therapeutic Applications
Emerging research suggests potential therapeutic applications for this compound. Its antioxidant properties have been explored in various studies, indicating that it may help mitigate oxidative stress in biological systems. Additionally, its role in metabolic regulation positions it as a candidate for further investigation in metabolic disorders .
Case Study: Antioxidant Properties
Research has shown that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies on related flavonoids demonstrate their capacity to scavenge free radicals and reduce oxidative damage, suggesting that 4-hydroxy derivatives might offer similar benefits .
Propriétés
Formule moléculaire |
C6H8O6 |
|---|---|
Poids moléculaire |
176.12 g/mol |
Nom IUPAC |
2-hydroxy-2-methyl-4-oxopentanedioic acid |
InChI |
InChI=1S/C6H8O6/c1-6(12,5(10)11)2-3(7)4(8)9/h12H,2H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
YRWAMSXHYBBHFL-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C(=O)O)(C(=O)O)O |
SMILES canonique |
CC(CC(=O)C(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















